molecular formula C9H9N3O2 B020407 Carbendazim-d4 CAS No. 291765-95-2

Carbendazim-d4

Cat. No.: B020407
CAS No.: 291765-95-2
M. Wt: 195.21 g/mol
InChI Key: TWFZGCMQGLPBSX-QFFDRWTDSA-N
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Description

Carbendazim-d4 is a deuterated form of carbendazim, a systemic fungicide widely used in agriculture to control fungal diseases. The deuterium atoms replace hydrogen atoms in the molecular structure, making it useful as an internal standard in analytical chemistry. This compound is known for its stability and effectiveness in various applications, including environmental analysis and pesticide residue detection .

Mechanism of Action

Target of Action

Carbendazim-d4 primarily targets tubulin proteins . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .

Mode of Action

This compound binds to the tubulin proteins, disrupting the assembly of microtubules . This disruption affects the formation of spindles during cell division, leading to the malsegregation of chromosomes . This interaction with its targets results in changes at the cellular level, affecting the normal functioning of the cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell division process . By disrupting the assembly of microtubules, this compound interferes with the normal progression of mitosis . This disruption can lead to cell death, particularly in rapidly dividing cells such as those found in fungi . The degradation of this compound involves various microorganisms, including Azospirillum, Aeromonas, Alternaria, Bacillus, Brevibacillus, Nocardioides, Pseudomonas, Ralstonia, Rhodococcus, Sphingomonas, Streptomyces, and Trichoderma .

Pharmacokinetics

This compound exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After administration, it is quickly absorbed by the green plant tissue and roots . The overall plasma protein binding of Carbendazim ranges from 60 to 74% . The total percentage of administered Carbendazim eliminated in urine was 25.7%, and in feces 16.6% within 24 hours .

Result of Action

The result of this compound’s action at the molecular and cellular level is the disruption of normal cell division, leading to cell death . This makes it effective as a fungicide, as it can kill fungal cells by disrupting their growth and reproduction .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It is moderately persistent in soil and can be very persistent in water systems under certain conditions . Therefore, the effectiveness of this compound can vary depending on the specific environmental conditions it is used in .

Biochemical Analysis

Biochemical Properties

Carbendazim-d4, like its parent compound Carbendazim, is known to interact with various enzymes, proteins, and other biomolecules . It is believed to bind to tubulin proteins, disrupting microtubule assembly and spindle formation during cell division . This interaction can lead to the malsegregation of chromosomes

Cellular Effects

Carbendazim has been found to cause a range of effects on cells. It can induce embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effects . It is also known to disrupt the microbial community structure in various ecosystems

Molecular Mechanism

The molecular mechanism of action of Carbendazim involves binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes Given that this compound is a deuterium-labeled variant of Carbendazim, it is likely that it shares a similar mechanism of action

Temporal Effects in Laboratory Settings

The temporal effects of Carbendazim in laboratory settings have been studied to some extent. For instance, it has been found that Carbendazim can enhance the CO2 efflux in fallow, FYM, RS, maize, and Trifolium treatments in irrigated conditions

Dosage Effects in Animal Models

Carbendazim has been found to cause a range of toxic effects in animal models at high doses . For instance, it can cause aneuploidy and polyploidy in female and male germ cells of the mouse at 100 mg/kg body weight per day . The dosage effects of this compound in animal models are yet to be studied.

Metabolic Pathways

Carbendazim is known to induce metabolizing liver enzymes . It undergoes partial to complete biodegradation in the soil and water by various microorganisms

Transport and Distribution

It is known to be thermally stable and non-flammable . The transport and distribution of this compound within cells and tissues are yet to be studied.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of carbendazim-d4 involves the deuteration of carbendazim. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. One common method involves the reaction of methyl 1H-benzimidazol-2-ylcarbamate with deuterated methanol under specific conditions to achieve the desired deuteration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure high purity and yield. The reaction conditions are optimized to achieve efficient deuteration while maintaining the integrity of the carbendazim structure .

Chemical Reactions Analysis

Types of Reactions: Carbendazim-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various metabolites and degradation products, which are essential for understanding the environmental impact and efficacy of this compound .

Scientific Research Applications

Carbendazim-d4 has a wide range of scientific research applications:

Comparison with Similar Compounds

    Carbendazim: The non-deuterated form of carbendazim, widely used as a fungicide.

    Thiophanate-methyl: A fungicide that degrades into carbendazim in the environment.

    Benomyl: Another fungicide that metabolizes into carbendazim.

Uniqueness of Carbendazim-d4: this compound is unique due to its deuterated structure, which provides enhanced stability and allows for precise analytical measurements. Its use as an internal standard in analytical chemistry sets it apart from other similar compounds .

This compound’s unique properties and wide range of applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFZGCMQGLPBSX-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)NC(=O)OC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442063
Record name Carbendazim-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291765-95-2
Record name Carbendazim-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 291765-95-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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